(R)-1-(2-Fluoroethyl)piperidin-3-amine

GPR119 Agonism Type 2 Diabetes GPCR Pharmacology

Choose (R)-1-(2-Fluoroethyl)piperidin-3-amine (CAS 1704968-41-1) for your lead optimization campaigns. This chiral, fluorinated piperidine derivative is a versatile scaffold for synthesizing nanomolar GPR119 agonists for diabetes research and developing stereospecific CNS PET probes via 18F-labeling. Its 2-fluoroethyl group critically modulates pKa, lipophilicity, and target engagement compared to non-fluorinated analogs. Available in high purity (≥98%) for reproducible medicinal chemistry and pharmacology studies.

Molecular Formula C7H15FN2
Molecular Weight 146.21 g/mol
Cat. No. B12981126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Fluoroethyl)piperidin-3-amine
Molecular FormulaC7H15FN2
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCF)N
InChIInChI=1S/C7H15FN2/c8-3-5-10-4-1-2-7(9)6-10/h7H,1-6,9H2/t7-/m1/s1
InChIKeyRZCRIYWIMDHDKZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2-Fluoroethyl)piperidin-3-amine: A Chiral Fluorinated Piperidine Building Block for Specialized Drug Discovery Programs


(R)-1-(2-Fluoroethyl)piperidin-3-amine is a chiral, fluorinated piperidine derivative with the molecular formula C7H15FN2 and a molecular weight of 146.21 g/mol . As a member of the 3-aminopiperidine class, its structural features—a basic piperidine nitrogen, a primary amine at the 3-position, and a fluorinated ethyl group on the ring nitrogen—position it as a versatile scaffold and intermediate in medicinal chemistry [1]. The incorporation of fluorine is a well-established strategy to modulate key drug properties, including metabolic stability and lipophilicity, making this compound a strategic choice for lead optimization campaigns targeting neurological and metabolic disorders .

Critical Differentiation: Why (R)-1-(2-Fluoroethyl)piperidin-3-amine Outperforms Generic Piperidine Analogs in Targeted Research


Direct substitution of (R)-1-(2-Fluoroethyl)piperidin-3-amine with unsubstituted 3-aminopiperidine or its non-fluorinated N-ethyl analog is not scientifically sound. The 2-fluoroethyl group is not a passive appendage; it is a potent modifier of molecular recognition, conformation, and pharmacokinetic behavior. Fluorination at this specific position is known to dramatically influence receptor binding affinities, as demonstrated in the context of GPR119 agonists where this exact motif is present in compounds with EC50 values in the nanomolar range, whereas the non-fluorinated or differently substituted analogs often exhibit significantly reduced potency or altered selectivity profiles [1]. Furthermore, the (R)-enantiomer's specific three-dimensional arrangement is critical for target engagement and can lead to differential biological activity compared to its (S)-enantiomer, a key consideration for any program involving chiral targets [2].

Quantitative Evidence for (R)-1-(2-Fluoroethyl)piperidin-3-amine: Comparator-Based Selection Criteria


Demonstrated Nanomolar Agonist Activity at GPR119 Receptor: A Key Differentiator for Metabolic Disease Research

A structurally identical N-(2-fluoroethyl)piperidin-3-amine core, a key pharmacophore, exhibits potent agonism at the GPR119 receptor, a validated target for type 2 diabetes. This core motif confers a significant potency advantage over other piperidine-based GPR119 agonists. For instance, while many piperidine derivatives in this class require complex aryl or heteroaryl substitutions to achieve nanomolar activity, the fluorinated ethyl core alone contributes to high affinity. In a cell-based assay, a compound containing this core demonstrated an EC50 of 41 nM, whereas a structurally related piperidine GPR119 agonist lacking this specific fluoroethyl substitution exhibits an EC50 of 96 nM, representing a 2.3-fold improvement in potency [1][2].

GPR119 Agonism Type 2 Diabetes GPCR Pharmacology

Stereochemistry-Dependent Pharmacological Profile: The (R)-Enantiomer's Critical Role in Target Engagement

The (R)-enantiomer of 1-(2-fluoroethyl)piperidin-3-amine is a distinct chemical entity from its (S)-enantiomer (CAS: 2306249-98-7) . In medicinal chemistry, the configuration at the chiral center is a primary determinant of biological activity, pharmacokinetics, and toxicity. While a direct comparative study of the two enantiomers of this specific compound is not publicly available, a well-established principle in drug discovery, demonstrated across numerous piperidine-based drugs (e.g., dexmethylphenidate vs. levomethylphenidate), shows that one enantiomer often exhibits significantly higher potency and a better therapeutic index than the other [1]. Procurement of the pure (R)-enantiomer is therefore essential for any research program aiming to define structure-activity relationships or develop a specific, targeted therapy, as the racemic mixture or the incorrect enantiomer may lead to confounding results or off-target effects.

Chiral Resolution Enantioselective Pharmacology Stereochemical SAR

Enhanced Physicochemical Properties for CNS Penetration: Leveraging Fluorine's Impact on Lipophilicity and Basicity

The introduction of a fluorine atom into a molecule is a strategic maneuver to modulate its physicochemical properties, particularly lipophilicity (LogP) and basicity (pKa). A study on a library of 3-aminofluoropiperidines demonstrated that fluorine substitution decreases the pKa of the piperidine nitrogen and modulates lipophilicity, with the relative stereochemistry of the fluorine having a small but measurable effect on the pKa [1]. The 2-fluoroethyl group on the piperidine nitrogen of the target compound is expected to reduce its basicity compared to a non-fluorinated N-ethyl analog, a change that can significantly improve membrane permeability and oral bioavailability [2]. For CNS-targeted programs, this modulation is critical, as it can enhance the compound's ability to cross the blood-brain barrier, a property often lacking in more basic, non-fluorinated piperidine analogs.

CNS Drug Discovery Physicochemical Property Optimization Fluorine Chemistry

Scalable Synthetic Accessibility and High-Purity Availability for Lead Optimization

The compound is synthesized via a straightforward alkylation of (R)-3-aminopiperidine with 1-bromo-2-fluoroethane, a robust and scalable method that is well-documented in the scientific literature [1]. This synthetic accessibility is a key differentiator from more complex fluorinated piperidines that require multi-step, low-yielding procedures. The compound is commercially available in high purity (typically 95-98%) from multiple vendors, ensuring that research programs can reliably source the material for both in vitro and in vivo studies without the need for costly and time-consuming in-house synthesis . This contrasts with many specialized research intermediates that are either not commercially available or only offered at lower purities, which can introduce confounding impurities into biological assays.

Medicinal Chemistry Synthetic Methodology Lead Optimization

High-Impact Applications for (R)-1-(2-Fluoroethyl)piperidin-3-amine in Drug Discovery and Chemical Biology


Lead Optimization in Metabolic Disease Programs Targeting GPR119

Utilize (R)-1-(2-Fluoroethyl)piperidin-3-amine as a high-potency core scaffold for the synthesis and biological evaluation of novel GPR119 agonists. As demonstrated by its structural analogs, this core consistently yields compounds with nanomolar EC50 values in functional cAMP assays [1]. Researchers can synthesize a focused library by diversifying the primary amine with various acyl, sulfonyl, or alkyl groups, then screen for improved efficacy, selectivity, and metabolic stability in models of type 2 diabetes. This approach bypasses the need for extensive de novo scaffold discovery and focuses resources on rapid optimization.

Stereospecific Probe Development for CNS Target Engagement Studies

Leverage the pure (R)-enantiomer of this fluorinated piperidine to develop stereospecific chemical probes for CNS targets, such as GPCRs or ion channels. The fluorine atom offers a potential handle for 18F-radiolabeling, enabling positron emission tomography (PET) imaging studies to assess target occupancy and brain penetration [2]. The compound's predicted physicochemical properties, including a modulated pKa and lipophilicity profile favorable for CNS penetration, make it a superior choice over more basic, non-fluorinated piperidine analogs [3]. Its commercial availability at high purity ensures the probe can be synthesized and validated with minimal supply chain disruption.

Medicinal Chemistry Tool for Investigating Fluorine Effects on pKa and Permeability

Employ (R)-1-(2-Fluoroethyl)piperidin-3-amine as a model compound in medicinal chemistry courses or research projects designed to teach and quantify the impact of fluorine substitution on molecular properties. By comparing its experimentally determined pKa and LogD values to those of its non-fluorinated N-ethyl analog (1-ethylpiperidin-3-amine) and the unsubstituted 3-aminopiperidine, researchers can generate a clear dataset illustrating how strategic fluorination can be used to reduce basicity and enhance membrane permeability [3]. This provides a concrete, hands-on example of a fundamental drug design principle.

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